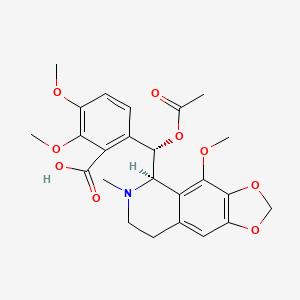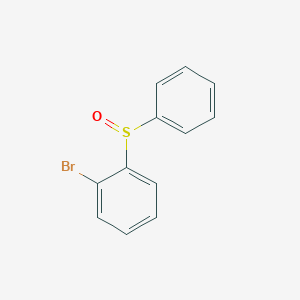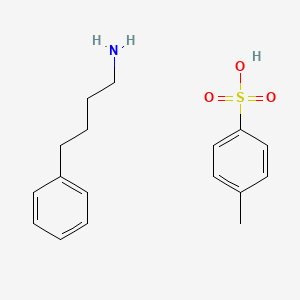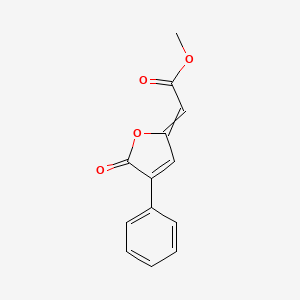![molecular formula C10H24O8S2 B14291931 [4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid CAS No. 115506-09-7](/img/structure/B14291931.png)
[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid is a compound with the molecular formula C10H24O8S2 and a molecular weight of 336.423 g/mol . This compound is a derivative of cyclohexane, functionalized with hydroxymethyl and methanesulfonic acid groups. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid typically involves the reaction of trans-1,4-cyclohexanedimethanol with methanesulfonyl chloride . The reaction conditions include:
Solvent: Dichloromethane
Temperature: Room temperature
Catalyst: Triethylamine
The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Reactants: Trans-1,4-cyclohexanedimethanol and methanesulfonyl chloride
Temperature: Controlled to optimize yield and purity
Chemical Reactions Analysis
Types of Reactions
[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form cyclohexylmethanol derivatives.
Substitution: The methanesulfonic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid
Reduction: Cyclohexylmethanol
Substitution: Various substituted cyclohexyl derivatives
Scientific Research Applications
[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of [4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid involves its interaction with molecular targets and pathways within cells. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity. The methanesulfonic acid group can act as a strong acid, influencing the compound’s solubility and reactivity in various environments .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanol: A simpler derivative of cyclohexane with a hydroxymethyl group.
Methylcyclohexane: A saturated hydrocarbon with a methyl group attached to the cyclohexane ring.
Uniqueness
[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid is unique due to the presence of both hydroxymethyl and methanesulfonic acid groups, which confer distinct chemical properties and reactivity compared to similar compounds. This dual functionality makes it valuable in various chemical and industrial applications.
Properties
CAS No. |
115506-09-7 |
|---|---|
Molecular Formula |
C10H24O8S2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[4-(hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid |
InChI |
InChI=1S/C8H16O2.2CH4O3S/c9-5-7-1-2-8(6-10)4-3-7;2*1-5(2,3)4/h7-10H,1-6H2;2*1H3,(H,2,3,4) |
InChI Key |
ISOGFKIURUGNJT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CC(CCC1CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]-](/img/structure/B14291865.png)



silane](/img/structure/B14291895.png)




![11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile](/img/structure/B14291918.png)


